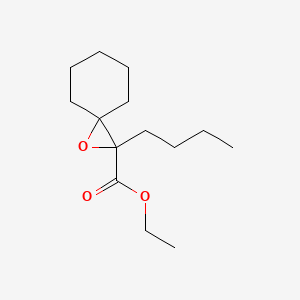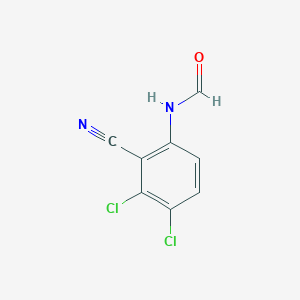
N-(3,4-dichloro-2-cyanophenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichloro-2-cyanophenyl)formamide is an organic compound with the molecular formula C8H4Cl2N2O It is characterized by the presence of two chlorine atoms, a cyano group, and a formamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3,4-dichloro-2-cyanophenyl)formamide can be synthesized through several methods. One common approach involves the reaction of 3,4-dichloroaniline with formic acid and cyanogen bromide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process often includes steps such as solvent extraction, distillation, and crystallization to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichloro-2-cyanophenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
N-(3,4-dichloro-2-cyanophenyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3,4-dichloro-2-cyanophenyl)formamide exerts its effects involves interactions with specific molecular targets. The cyano group can interact with nucleophiles, while the formamide group can form hydrogen bonds with various biomolecules. These interactions can influence biological pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanophenyl)formamide
- N-(4-chlorophenyl)formamide
- N-(2,4-dichlorophenyl)formamide
Uniqueness
N-(3,4-dichloro-2-cyanophenyl)formamide is unique due to the specific positioning of its chlorine atoms and cyano group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H4Cl2N2O |
|---|---|
Molecular Weight |
215.03 g/mol |
IUPAC Name |
N-(3,4-dichloro-2-cyanophenyl)formamide |
InChI |
InChI=1S/C8H4Cl2N2O/c9-6-1-2-7(12-4-13)5(3-11)8(6)10/h1-2,4H,(H,12,13) |
InChI Key |
ZSDSQAQSTLVBQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1NC=O)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-[Bis(2-chloroethyl)aminomethyl]-4-hydroxyphenyl]quinazolin-4-one](/img/structure/B13999020.png)
![5-[(4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999048.png)
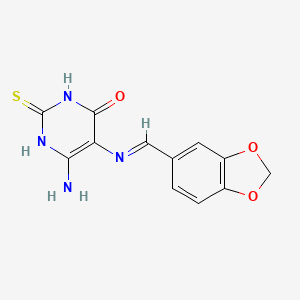
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylpropanamide;ethanesulfonic acid](/img/structure/B13999055.png)
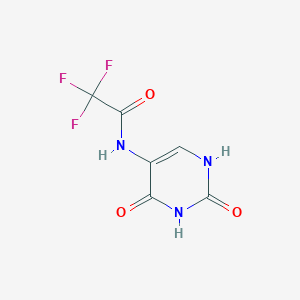
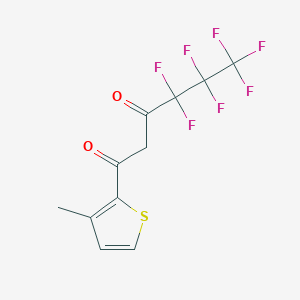

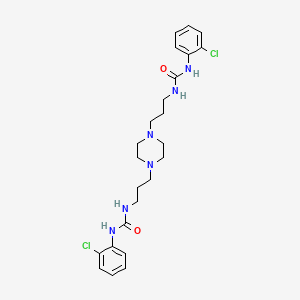
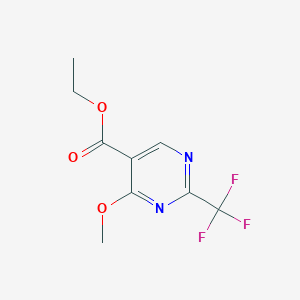
![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B13999087.png)
![1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione](/img/structure/B13999094.png)
![Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-](/img/structure/B13999105.png)
